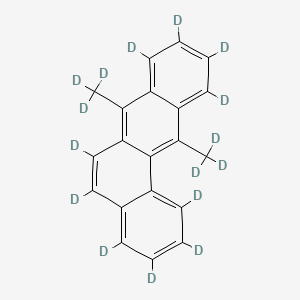
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphanylidene group attached to a heptan-2-one backbone
Preparation Methods
The synthesis of 1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one typically involves the reaction of tributylphosphine with heptan-2-one under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The compound can participate in substitution reactions where the phosphanylidene group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphanylidene group can act as a ligand, binding to metal centers and influencing catalytic activity. The pathways involved in its action depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one can be compared with other similar compounds, such as:
1-(Triphenyl-lambda~5~-phosphanylidene)heptan-2-one: This compound has a triphenylphosphine group instead of a tributylphosphine group, leading to different reactivity and applications.
1-(Tributyl-lambda~5~-phosphanylidene)pentan-2-one: This compound has a shorter carbon chain, which affects its physical and chemical properties.
Properties
CAS No. |
35563-52-1 |
|---|---|
Molecular Formula |
C19H39OP |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(tributyl-λ5-phosphanylidene)heptan-2-one |
InChI |
InChI=1S/C19H39OP/c1-5-9-13-14-19(20)18-21(15-10-6-2,16-11-7-3)17-12-8-4/h18H,5-17H2,1-4H3 |
InChI Key |
MZZGLPCJQGFUIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



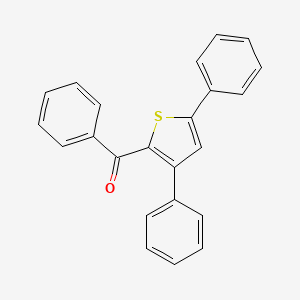
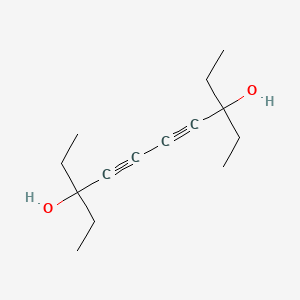
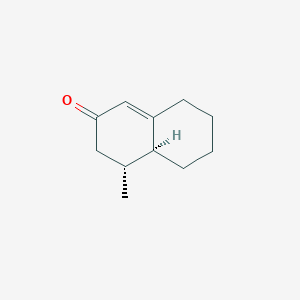
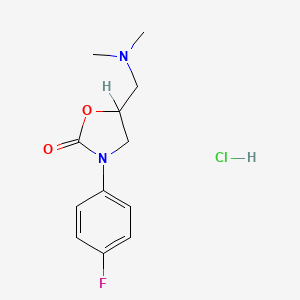
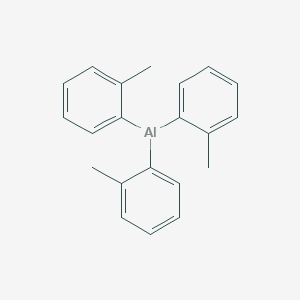
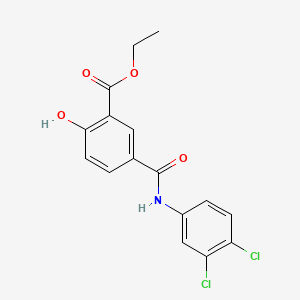
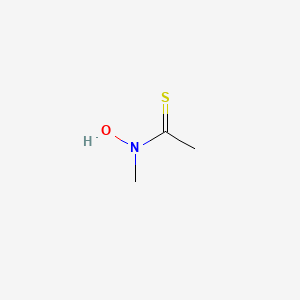
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
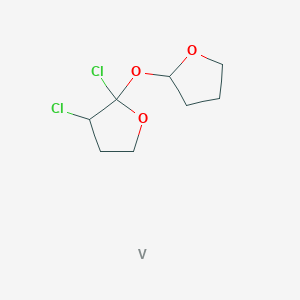
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)

